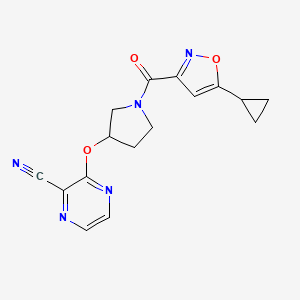

3-((1-(5-Cyclopropylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

3-((1-(5-Cyclopropylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted at position 2 with a carbonitrile group. This pyrazine moiety is linked via an ether oxygen to a pyrrolidine ring, which is further functionalized with a 5-cyclopropylisoxazole-3-carbonyl group.

Properties

IUPAC Name |

3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c17-8-13-15(19-5-4-18-13)23-11-3-6-21(9-11)16(22)12-7-14(24-20-12)10-1-2-10/h4-5,7,10-11H,1-3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZPCTXXJXKXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(5-Cyclopropylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile , with CAS number 2034561-35-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 325.32 g/mol. The structure features a pyrazine ring, a carbonitrile group, and a cyclopropylisoxazole moiety, which may contribute to its biological activity.

The biological activity of the compound primarily involves its interaction with various biological targets. It has been noted for its potential as an inhibitor of specific enzymes and receptors involved in inflammatory pathways and possibly in cancer proliferation.

Anticancer Properties

Studies on structurally related compounds have demonstrated their efficacy in inhibiting cell proliferation in various cancer cell lines. For instance, compounds that target RET kinase have shown promise in treating cancers associated with this pathway . Given the structural similarities, it is plausible that this compound may exhibit similar anticancer activities.

Case Study 1: Inhibition of COX Enzymes

In a study evaluating new pyrazoline derivatives, several compounds were synthesized and tested for their ability to inhibit COX enzymes. The results indicated that some derivatives had significant activity against COX-2 while showing less effect on COX-1, which is crucial for developing selective anti-inflammatory drugs .

| Compound | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|

| Compound A | Low | High |

| Compound B | Moderate | High |

| This compound | TBD | TBD |

Case Study 2: Anticancer Activity

A related study focused on the synthesis of substituted pyrazolo[3,4-d]pyrimidine compounds demonstrated their effectiveness in inhibiting cell proliferation in vitro. The findings suggest that these compounds can act on critical signaling pathways involved in cancer progression .

Scientific Research Applications

The compound 3-((1-(5-Cyclopropylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.

Cancer Treatment

One of the primary applications of this compound is in the treatment of cancer. It has been identified as a potential inhibitor of SMYD (SET and MYND domain-containing) proteins, specifically SMYD2 and SMYD3, which are implicated in oncogenesis. Inhibiting these proteins can lead to reduced tumor growth and proliferation.

Case Study: SMYD Inhibition

- Study Reference : Patent CA 2960275 describes the use of compounds similar to this compound for treating cancers responsive to SMYD inhibition. The study demonstrated that these compounds effectively reduced tumor size in preclinical models .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its structural components may interact with neurotransmitter systems or neuroprotective pathways.

Case Study: Neuroprotection

- Research Findings : A study indicated that related compounds could exhibit neuroprotective effects against oxidative stress, suggesting potential applications in conditions like Alzheimer's disease .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Data Table: Antimicrobial Efficacy

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 15 µg/mL |

Inflammatory Diseases

Research has indicated that compounds with similar structures can modulate inflammatory pathways, suggesting that this compound may also have applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Study: Inflammation Modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Core Heterocycles and Functional Groups: The target compound and 57b share the pyrazine-2-carbonitrile core, but 57b substitutes a pyrazole group via a methylene linker, while the target employs a pyrrolidinyloxy linker with a cyclopropylisoxazole.

Synthetic Routes :

- 57b was synthesized via a straightforward alkylation reaction (69% yield), whereas the target compound likely requires more complex coupling steps (e.g., amidation of pyrrolidine with isoxazole carbonyl chloride) .

- Fipronil, a pesticide, demonstrates how carbonitrile groups in pyrazole systems can confer bioactivity through radical or electrophilic interactions .

Physicochemical Properties: The cyclopropyl group in the target compound may enhance metabolic stability compared to 57b’s nitro and trifluoromethyl groups, which could increase lipophilicity but reduce solubility .

Biological Relevance: While 57b is explicitly noted as a GLUT1 inhibitor, the target compound’s pyrrolidinyloxy-isoxazole substituent could target enzymes like phosphodiesterases or cyclin-dependent kinases, where similar linkers are common . Fipronil’s pesticidal activity underscores the versatility of carbonitrile-containing heterocycles in diverse biological contexts .

Research Findings and Implications

- Structural Insights : The pyrazine-2-carbonitrile motif is a versatile scaffold. Substituents dictate bioactivity: electron-withdrawing groups (e.g., carbonitrile) enhance binding to polar enzyme pockets, while bulky substituents (e.g., cyclopropylisoxazole) improve selectivity .

- Synthetic Challenges : Multi-component reactions (e.g., in ) are common for pyrazine derivatives, but the target compound’s synthesis may require specialized coupling reagents for amide and ether bond formation .

- Unanswered Questions: No direct data exists on the target compound’s solubility, stability, or bioactivity. Future studies should compare its pharmacokinetics with analogs like 57b and patent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.